3-Bromo-4-chloro-5-fluorobenzamide
Beschreibung
3-Bromo-4-chloro-5-fluorobenzamide is a halogenated benzamide derivative characterized by bromine (Br), chlorine (Cl), and fluorine (F) substituents at the 3-, 4-, and 5-positions of the benzene ring, respectively, with a carboxamide (-CONH₂) functional group. The strategic placement of halogens enhances electronic effects (e.g., electron-withdrawing properties) and steric bulk, influencing reactivity and biological activity .
Eigenschaften
Molekularformel |
C7H4BrClFNO |
|---|---|
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
3-bromo-4-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12) |
InChI-Schlüssel |
FJWMDOCBOJDAFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzamide typically involves halogenation reactions on benzamide. One common method is the stepwise halogenation of benzamide using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure the selective introduction of halogens at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-chloro-5-fluorobenzamide may involve continuous flow reactors or batch processes to achieve large-scale synthesis. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry can offer better control over reaction parameters and improved safety profiles.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-chloro-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms on the benzamide ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-fluorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Bromo-4-chloro-5-fluorobenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Notes
- Data Limitations : Direct experimental data (e.g., melting points, spectral profiles) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and halogenated benzamide trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
